tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate
Description
tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with acetyl (position 2), chlorine (position 4), and fluorine (position 3), alongside a tert-butyl carbamate group. Carbamates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and chiral resolving agents due to their stability and versatility in synthetic pathways. This compound’s unique substituents—electron-withdrawing groups (Cl, F, acetyl)—may enhance electrophilicity, influencing reactivity and applications in drug design or catalysis.
Properties
Molecular Formula |
C13H15ClFNO3 |
|---|---|
Molecular Weight |
287.71 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,16,18) |
InChI Key |
VNPRFIVGRIQIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate typically involves the reaction of 2-acetyl-4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of the acetyl group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction of the acetyl group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis of the carbamate group.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of amines and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. The compound's structure allows it to interact with various biological targets, making it a candidate for treating conditions such as cystic fibrosis and other genetic disorders.
Case Study: Cystic Fibrosis Treatment
A study highlighted the efficacy of compounds similar to tert-butyl derivatives in enhancing the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound was shown to increase chloride ion secretion in epithelial cells, demonstrating potential therapeutic effects in cystic fibrosis patients carrying specific mutations .
Neuropharmacology
Research has indicated that tert-butyl derivatives can influence neurodegenerative processes. The compound's ability to stabilize microtubules has been linked to neuroprotective effects, making it a candidate for treating tauopathies.
Case Study: Microtubule Stabilization
In vitro studies demonstrated that certain tert-butyl derivatives could stabilize microtubules, leading to reduced neurodegeneration markers in cellular models of tauopathy. This suggests potential applications in developing therapies for Alzheimer’s disease and related conditions .
Anticancer Research
The compound's structural features allow it to act on various cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Study: Antitumor Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
| Compound | Target | EC50 (μM) | Effect |
|---|---|---|---|
| This compound | CFTR (G551D mutation) | 0.236 | Increased chloride secretion |
| Similar Tert-butyl derivative | Microtubules | 0.150 | Stabilization |
| Another derivative | Cancer cell lines | 0.500 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of tert-butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine under mild conditions and later removed using strong acids such as trifluoroacetic acid (TFA). The removal process involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Reactivity: Underwent enzymatic kinetic resolution via Candida antarctica lipase B (CAL-B) with high enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. The absence of electron-withdrawing groups likely facilitated enzymatic recognition . Contrast: The acetyl, Cl, and F substituents in the target compound may sterically or electronically hinder enzymatic resolution, necessitating alternative synthetic routes.
tert-Butyl (3-hydroxy-4-methylphenyl)carbamate () :
- Substituents: Hydroxy (position 3), methyl (position 4).
- Reactivity: Electron-donating groups (methyl, hydroxy) increase carbamate stability against hydrolysis. This contrasts with the target compound’s electron-withdrawing substituents, which may accelerate hydrolysis or nucleophilic substitution .
Physical and Spectroscopic Properties
While direct data for the target compound is unavailable, comparisons can be inferred:
*Calculated based on molecular formulas. †Estimated using substituent contributions.
Biological Activity
Tert-Butyl (2-acetyl-4-chloro-3-fluorophenyl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, an acetyl moiety, and halogen substituents on a phenyl ring. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly as a precursor in the synthesis of various enzyme inhibitors and receptor modulators.
The chemical structure of this compound allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its synthesis typically involves the reaction of 2-acetyl-4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate under mild conditions, yielding high purity and yield of the final product . The presence of both chloro and fluoro groups enhances its reactivity compared to similar compounds lacking these features.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic processes. It has been studied for its potential as a modulator for ATP-binding cassette (ABC) transporters, which are crucial in drug transport and resistance mechanisms . The compound's ability to inhibit specific enzymes positions it as a candidate for therapeutic applications in treating diseases such as cancer and metabolic disorders.
Case Studies
- Enzyme Inhibition : A study highlighted the compound's role in synthesizing selective inhibitors for neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The derivatives exhibited high potency and selectivity, suggesting potential therapeutic benefits .
- Anticancer Activity : Another investigation focused on derivatives of this carbamate, revealing significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the phenolic ring could enhance antiproliferative activity .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (2-acetylphenyl)carbamate | C13H17NO3 | Lacks halogen substituents |
| Tert-butyl (4-hydroxyphenyl)carbamate | C13H17NO3 | Contains hydroxyl group instead of halogens |
| Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | C13H16N2O3 | Features a pyridine ring instead of phenol |
| This compound | C13H14ClFNO2 | Contains both chloro and fluoro substituents |
This table illustrates the distinct characteristics of this compound compared to other structurally similar compounds. Its unique combination of functional groups enhances its biological activity.
Research Findings
Recent studies have emphasized the pharmacological potential of this compound:
- Modulation of Drug Resistance : The compound has shown promise in overcoming drug resistance mechanisms in cancer therapy by modulating ABC transporters .
- Cytotoxicity : Various derivatives have demonstrated IC50 values indicating potent cytotoxic effects against multiple cancer cell lines, suggesting their utility as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
